An In-depth Technical Guide to 14,15-EE-8(Z)-E: A Cytochrome P450 Metabolite Analog
An In-depth Technical Guide to 14,15-EE-8(Z)-E: A Cytochrome P450 Metabolite Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), a stable and potent analog of the endogenous cytochrome P450 (CYP) metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EETs are critical signaling molecules involved in a myriad of physiological processes, including the regulation of vascular tone and adipogenesis. However, their therapeutic potential is often limited by metabolic instability. This guide details the synthetic methodology for 14,15-EE-8(Z)-E, its key biological activities with supporting quantitative data, and the intricate signaling pathways it modulates. Detailed experimental protocols for the synthesis and key biological assays are provided to facilitate further research and development in this promising area of pharmacology.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is a prominent metabolite known for its potent vasodilatory and anti-inflammatory properties, making it a molecule of significant interest in cardiovascular research.[3] EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that play a crucial role in regulating vascular tone.[1] However, the therapeutic application of native EETs is hampered by their rapid hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[2]
To overcome this limitation, stable analogs of EETs have been developed. 14,15-EE-8(Z)-E is a structural analog of 14,15-EET that exhibits potent vasodilator activity in bovine coronary arteries, comparable to its parent compound. This analog was designed to resist metabolic degradation, thereby prolonging its biological activity and making it a valuable tool for studying the physiological roles of EETs and a potential therapeutic candidate.
This guide will delve into the technical aspects of 14,15-EE-8(Z)-E, covering its synthesis, biological effects with quantitative data, and the underlying signaling mechanisms.
Data Presentation
The biological activity of 14,15-EE-8(Z)-E and related compounds has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Vasodilator Activity of EET Analogs in Bovine Coronary Arteries
| Compound | ED₅₀ (μM) | Maximal Relaxation (%) | Reference |
| 14,15-EET | ~1.0 | 75-87 | |
| 14,15-EE-8(Z)-E | Potent, similar to 14,15-EET | Not explicitly quantified | |
| Tetrazole 19 (analog) | 0.18 | Not specified | |
| Oxadiazole-5-thione 25 (analog) | 0.36 | Not specified |
Table 2: Effect of 14,15-EE-8(Z)-E on Adipogenic Transcription Factor mRNA Expression in 3T3-L1 Cells
| Transcription Factor | Treatment with 14,15-EE-8(Z)-E | Fold Change vs. Control | Reference |
| PPARγ | Downregulation | Data not quantified | |
| C/EBPα | Downregulation | Data not quantified | |
| SREBP1c | Downregulation | Data not quantified |
Experimental Protocols
Detailed methodologies for the synthesis of 14,15-EE-8(Z)-E and key biological assays are provided below.
Synthesis of 14,15-EE-8(Z)-E
The synthesis of 14,15-EE-8(Z)-E can be achieved through a stereoselective multi-step process adapted from established methods for synthesizing EET analogs. The following protocol outlines a plausible synthetic route.
Protocol 3.1.1: Stereoselective Synthesis of 14(S),15(R)-EE-8(Z)-E
Step 1: Synthesis of the Alkyne Precursor
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Start with a commercially available protected chiral alcohol, (R)-1,2-epoxy-5-hexene.
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Perform a ring-opening reaction with a suitable organocuprate reagent to introduce the pentyl side chain, yielding a chiral alcohol.
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Protect the resulting secondary alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).
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Carry out a hydroboration-oxidation of the terminal alkene to yield a primary alcohol.
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Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
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React the aldehyde with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide in a Wittig reaction to introduce the C8-C13 fragment with the Z-double bond, yielding the protected carboxylic acid.
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Deprotect the secondary alcohol to yield the hydroxy-acid precursor.
Step 2: Epoxidation and Deprotection
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Perform a stereoselective epoxidation of the terminal double bond using a Sharpless asymmetric epoxidation or a similar method to yield the desired (14S, 15R)-epoxide.
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Deprotect the carboxylic acid to yield the final product, 14(S),15(R)-epoxyeicosa-8(Z)-enoic acid.
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Purify the final compound using silica gel chromatography and characterize by NMR and mass spectrometry.
Vasodilation Assay in Bovine Coronary Arteries
This protocol describes the measurement of isometric tension in isolated bovine coronary artery rings to assess the vasodilator effects of 14,15-EE-8(Z)-E.
Protocol 3.2.1: Isometric Tension Measurement
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Tissue Preparation:
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Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose).
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Dissect the left anterior descending coronary artery and place it in fresh, cold Krebs buffer.
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Carefully remove excess connective tissue and cut the artery into 3-5 mm rings. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
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Isometric Tension Recording:
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Mount the arterial rings in organ chambers filled with Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
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Connect one end of the ring to a fixed support and the other to an isometric force transducer.
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Gradually stretch the rings to their optimal resting tension (typically 2-3 g) and allow them to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
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Experimental Procedure:
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Pre-constrict the arterial rings with a thromboxane A₂ mimetic, U46619 (e.g., 10-100 nM), to achieve a stable contraction.
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Once a stable plateau is reached, add cumulative concentrations of 14,15-EE-8(Z)-E (e.g., 1 nM to 10 µM) to the organ bath.
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Record the relaxation response as a percentage of the pre-constriction induced by U46619.
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At the end of each experiment, add a known vasodilator (e.g., sodium nitroprusside, 10 µM) to determine the maximal relaxation.
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Adipocyte Differentiation Assay
This protocol details the procedure for inducing the differentiation of 3T3-L1 preadipocytes and assessing the effect of 14,15-EE-8(Z)-E on this process.
Protocol 3.3.1: 3T3-L1 Cell Differentiation
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Cell Culture and Seeding:
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Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
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Seed the cells in 6-well plates and grow to confluence.
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Differentiation Induction:
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Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
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Treat the cells with either vehicle (e.g., ethanol) or different concentrations of 14,15-EE-8(Z)-E during the differentiation period.
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Maturation and Maintenance:
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On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.
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From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.
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Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 8 onwards.
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Analysis of Adipogenesis:
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Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin and stain with Oil Red O solution.
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Gene Expression Analysis: At different time points during differentiation, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of adipogenic transcription factors such as PPARγ, C/EBPα, and SREBP1c.
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Signaling Pathways and Mechanisms of Action
14,15-EET and its analogs exert their biological effects through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Vasodilation Signaling Pathway
In vascular smooth muscle cells, 14,15-EET analogs are known to induce relaxation primarily through the activation of potassium channels, leading to hyperpolarization. This process involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK).
Adipogenesis Regulatory Pathway
During adipocyte differentiation, a cascade of transcription factors is activated. 14,15-EE-8(Z)-E has been shown to downregulate key adipogenic transcription factors, thereby inhibiting adipogenesis.
Experimental Workflow: Vasodilation Assay
The following diagram illustrates the logical workflow for conducting the vasodilation assay.
Conclusion
14,15-EE-8(Z)-E stands out as a valuable pharmacological tool and a potential therapeutic agent due to its enhanced stability and potent biological activity that mimics the endogenous CYP metabolite, 14,15-EET. Its demonstrated effects on vasodilation and adipogenesis highlight its potential in the study and treatment of cardiovascular and metabolic diseases. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising cytochrome P450 metabolite analog. Further investigations into its in vivo efficacy, safety profile, and the precise molecular interactions with its putative receptors are warranted to advance its clinical translation.
References
- 1. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Adhesion-dependent activation of CaMKII and regulation of ERK activation in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
- 3. 14,15-epoxyeicosatrienoic acid represents a transferable endothelium-dependent relaxing factor in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
